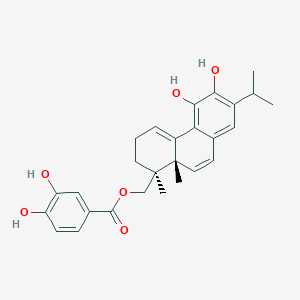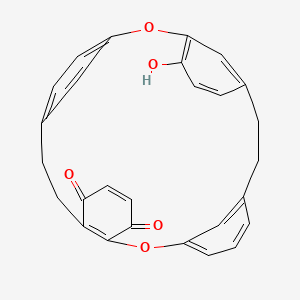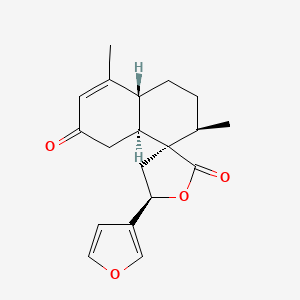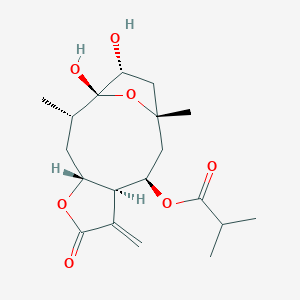
2alpha-Hydroxytirotundin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2alpha-Hydroxytirotundin is a natural product found in Tithonia diversifolia with data available.
Applications De Recherche Scientifique
Cancer Chemopreventive Potential
2alpha-Hydroxytirotundin, identified from Tithonia diversifolia, has been evaluated for its potential as a cancer chemopreventive agent. This evaluation was based on its antiproliferative activity in human colon cancer cells and its ability to induce cellular differentiation in human promyelocytic leukemia (HL-60) cells. The compound, along with other sesquiterpenoids, was also tested for its capacity to inhibit preneoplastic lesion formation in a mouse mammary organ culture assay, indicating its potential role in cancer chemoprevention (Jian-Qiao Gu et al., 2002).
Biological Activities and Structural Analysis
Further research into 2alpha-substituted analogues of 1alpha,25-dihydroxyvitamin D3, which includes compounds like 2alpha-Hydroxytirotundin, has revealed their significant biological activities. These activities include their potency in inducing differentiation in HL-60 cells, a measure of their therapeutic potential in treatments involving cellular differentiation. The synthesis and biological evaluation of these compounds have provided insights into their mechanism of action and potential therapeutic applications (Y. Suhara et al., 2001).
Propriétés
Formule moléculaire |
C19H28O7 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
[(1R,2S,4R,8S,9R,11R,13R)-1,13-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)8-14(20)19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3/t10-,12+,13+,14+,15-,18-,19+/m0/s1 |
Clé InChI |
UFLGQPOBCWRADC-UJALFQOCSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@]3(C[C@H]([C@@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1CC2C(C(CC3(CC(C1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Synonymes |
2-hydroxytirotundin 2alpha-hydroxytirotundin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



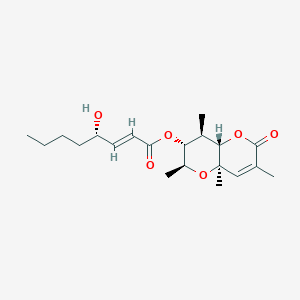
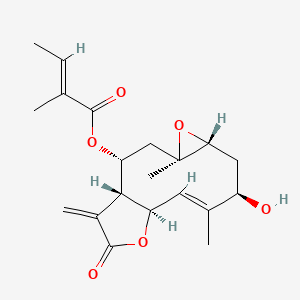

![N-{5-[1-(3-{[bis(4-fluorophenyl)acetyl]amino}propyl)-4-piperidinyl]-2,4-difluorophenyl}-2-methylpropanamide](/img/structure/B1249458.png)
![2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide](/img/structure/B1249460.png)
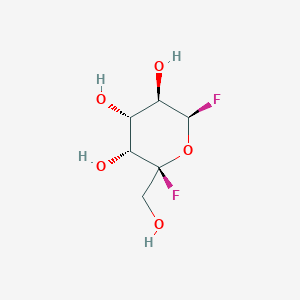
![(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methyldeca-2,4,6-trienamide](/img/structure/B1249463.png)
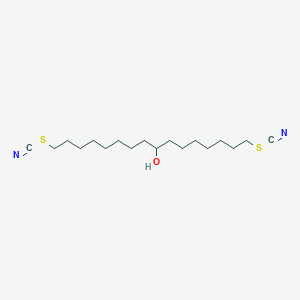
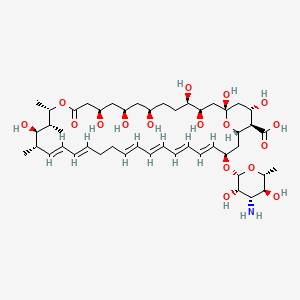
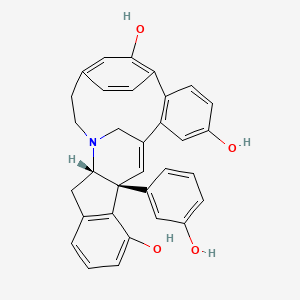
![(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione](/img/structure/B1249469.png)
